molecular formula C21H18ClNO3 B14871814 N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide

N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide

Cat. No.: B14871814
M. Wt: 367.8 g/mol
InChI Key: GKYNAULQJUQSAO-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide is an organic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorophenoxy acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzyloxy Phenyl Intermediate: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy phenyl intermediate.

    Acylation Reaction: The benzyloxy phenyl intermediate is then subjected to an acylation reaction with 2-chlorophenoxyacetyl chloride in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy acetamides.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide
  • N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide
  • N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride

Uniqueness

N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide is unique due to its specific structural features, such as the presence of both benzyloxy and chlorophenoxy groups

Properties

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C21H18ClNO3/c22-19-8-4-5-9-20(19)26-15-21(24)23-17-10-12-18(13-11-17)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,24)

InChI Key

GKYNAULQJUQSAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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